

Structural Analysis of 4,5-Dibromo-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,5-Dibromo-2-fluorobenzoic acid*

Cat. No.: *B110514*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its three-dimensional structure and spectroscopic properties. Due to a lack of available experimental data, this guide presents a comprehensive structural and spectroscopic analysis based on computational modeling. This includes predicted data for its molecular geometry, NMR spectra, infrared vibrational modes, and mass spectrometric fragmentation. Furthermore, a detailed experimental protocol for its synthesis and a workflow for its structural characterization are provided to facilitate further research and application.

Molecular Structure

The structure of **4,5-Dibromo-2-fluorobenzoic acid** was modeled using computational methods to determine its geometric parameters in the absence of experimental crystallographic data. The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding its reactivity and intermolecular interactions.

Molecular structure of **4,5-Dibromo-2-fluorobenzoic acid**.

Predicted Geometric Parameters

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for **4,5-Dibromo-2-fluorobenzoic acid**.

Table 1: Predicted Bond Lengths

Bond	Length (Å)
C1-C2	1.398
C2-C3	1.387
C3-C4	1.395
C4-C5	1.401
C5-C6	1.389
C6-C1	1.403
C1-C7	1.495
C7=O1	1.215
C7-O2	1.352
O2-H3	0.971
C2-F1	1.358
C4-Br1	1.897
C5-Br2	1.895
C3-H1	1.083
C6-H2	1.082

Table 2: Predicted Bond Angles

Atoms	Angle (°)
C6-C1-C2	118.9
C1-C2-C3	121.2
C2-C3-C4	119.5
C3-C4-C5	120.1
C4-C5-C6	120.3
C5-C6-C1	119.9
C2-C1-C7	123.1
C6-C1-C7	118.0
O1=C7-O2	123.5
O1=C7-C1	121.8
O2-C7-C1	114.7
C7-O2-H3	108.9
C1-C2-F1	118.3
C3-C2-F1	120.5
C3-C4-Br1	119.7
C5-C4-Br1	120.2
C4-C5-Br2	119.9
C6-C5-Br2	119.8

Table 3: Predicted Dihedral Angles

Atoms	Angle (°)
C6-C1-C2-C3	0.1
C1-C2-C3-C4	-0.1
C2-C3-C4-C5	0.0
C3-C4-C5-C6	0.1
C4-C5-C6-C1	-0.1
C5-C6-C1-C2	0.0
C2-C1-C7-O1	-157.3
C2-C1-C7-O2	23.1
C6-C1-C7-O1	23.4
C6-C1-C7-O2	-156.2

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR chemical shifts provide valuable information for the structural elucidation of **4,5-Dibromo-2-fluorobenzoic acid**.

Table 4: Predicted ^1H NMR Chemical Shifts (in DMSO-d_6)

Proton	Chemical Shift (ppm)
H1 (C3-H)	8.15
H2 (C6-H)	7.98
H3 (COOH)	13.5 (broad)

Table 5: Predicted ^{13}C NMR Chemical Shifts (in DMSO-d_6)

Carbon	Chemical Shift (ppm)
C1	125.4
C2	160.2 (d, J=255 Hz)
C3	135.1
C4	120.8
C5	123.5
C6	132.9
C7 (COOH)	165.7

Infrared (IR) Spectroscopy

The predicted infrared spectrum reveals characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

Table 6: Predicted Significant IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibrational Mode
3100 - 2800	O-H stretch (Carboxylic acid dimer)
1710	C=O stretch (Carboxylic acid)
1605	C=C stretch (Aromatic ring)
1475	C=C stretch (Aromatic ring)
1290	C-O stretch (Carboxylic acid)
1240	C-F stretch
920	O-H bend (Carboxylic acid dimer)
780	C-Br stretch
750	C-H out-of-plane bend

Mass Spectrometry (MS)

The predicted mass spectrum indicates the molecular ion peak and expected fragmentation patterns, which are crucial for confirming the molecular weight and structure.

Table 7: Predicted Major Mass-to-Charge Ratios (m/z) and Corresponding Fragments

m/z	Fragment Ion
298, 300, 302	$[M]^+$ (Molecular ion, showing isotopic pattern for two Br atoms)
281, 283, 285	$[M - OH]^+$
253, 255, 257	$[M - COOH]^+$
174, 176	$[M - COOH - Br]^+$
95	$[C_6H_2F]^+$

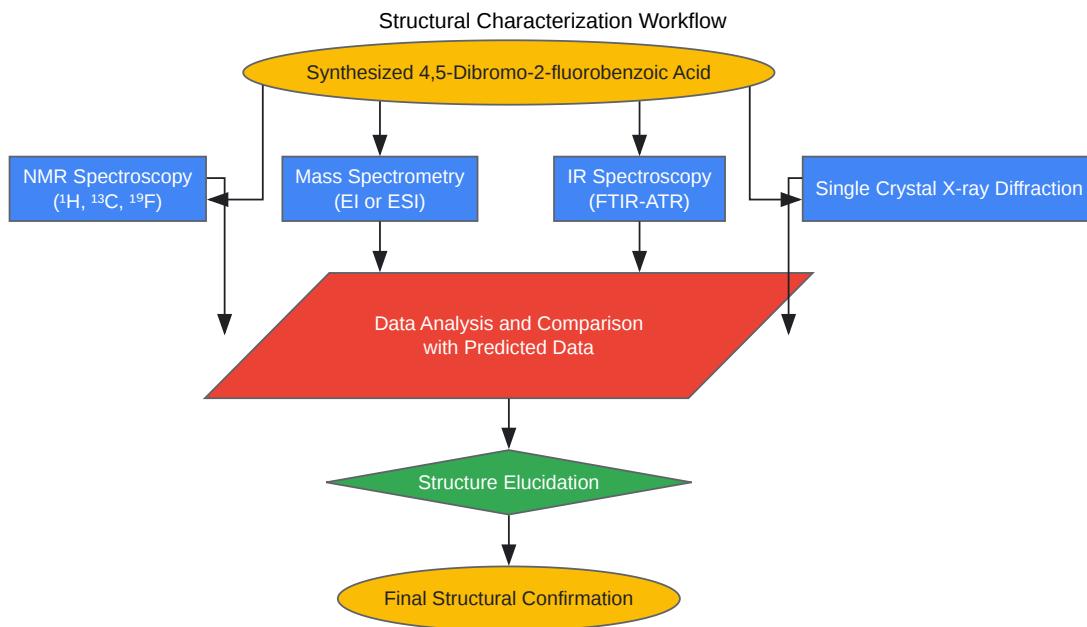
Experimental Protocols

Proposed Synthesis of 4,5-Dibromo-2-fluorobenzoic acid

This protocol is adapted from known procedures for the bromination of substituted benzoic acids.

Materials:

- 2-Fluorobenzoic acid
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Water (deionized)


- Sodium sulfite (Na_2SO_3)
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 2-fluorobenzoic acid to concentrated sulfuric acid.
- Once the acid has dissolved, add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
- To remove any unreacted bromine, wash the crude product with a cold, dilute aqueous solution of sodium sulfite.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield pure **4,5-Dibromo-2-fluorobenzoic acid**.
- Dry the final product under vacuum.

Structural Characterization Workflow

The following workflow outlines the key experiments for the comprehensive structural analysis of the synthesized **4,5-Dibromo-2-fluorobenzoic acid**.

[Click to download full resolution via product page](#)

Workflow for the structural characterization of **4,5-Dibromo-2-fluorobenzoic acid**.

Conclusion

This technical guide provides a foundational structural and spectroscopic profile of **4,5-Dibromo-2-fluorobenzoic acid** based on computational predictions. The presented data on molecular geometry, NMR, IR, and MS, along with the proposed synthesis and characterization workflow, offer a valuable resource for researchers. This information is intended to accelerate the exploration of this compound in drug discovery, materials science, and other areas of chemical research, pending experimental verification.

- To cite this document: BenchChem. [Structural Analysis of 4,5-Dibromo-2-fluorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110514#structural-analysis-of-4-5-dibromo-2-fluorobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com